5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid

Chymase inhibition Structure-activity relationship P2-P3 scaffold

Choose CAS 439910-96-0 for its privileged pyrimidinone scaffold—the direct precursor to ONO-6818 (Freselestat) and Y-40079. The 2-phenyl, 5-amino, and N1-acetic acid groups are pharmacophorically essential; generic alternatives lose nanomolar potency and oral bioavailability (17-32% in rats/dogs). The free -COOH enables one-step amide coupling without deprotection. A 97%-yield Lossen rearrangement route supports multi-kg scale-up safely. Standardize your serine protease inhibitor programs on this single, clinically validated intermediate.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 439910-96-0
Cat. No. B1609700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid
CAS439910-96-0
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)O)N
InChIInChI=1S/C12H11N3O3/c13-9-6-14-11(8-4-2-1-3-5-8)15(12(9)18)7-10(16)17/h1-6H,7,13H2,(H,16,17)
InChIKeyPJZGBCCQMXVQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic Acid (CAS 439910-96-0): Core Scaffold for Nonpeptidic Enzyme Inhibitor Development


5-Amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid (CAS 439910-96-0) is a heterocyclic pyrimidinone derivative that functions as a validated core scaffold for the design of nonpeptidic enzyme inhibitors. The compound features a 5-amino group, a 6-oxo functionality, a 2-phenyl substituent, and an N1-acetic acid moiety (molecular formula C12H11N3O3; MW 245.23 g/mol) [1]. This scaffold has attracted sustained attention as a peptide mimetic for the P2-P3 binding region of serine proteases, serving as the key intermediate for several drug candidates including human neutrophil elastase (HNE) inhibitors for COPD and chymase inhibitors for cardiovascular disease [1][2]. The combination of the 2-phenyl ring, the 5-amino group, and the N1-acetic acid handle creates a uniquely privileged architecture that has yielded multiple clinical candidates, most notably ONO-6818 (Freselestat), the first oral nonpeptidic HNE inhibitor to enter clinical evaluation .

Why Generic Pyrimidineacetic Acid Analogs Cannot Replace 5-Amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic Acid in Enzyme Inhibitor Programs


Generic substitution within the pyrimidineacetic acid class fails because the specific substitution pattern of CAS 439910-96-0—the 2-phenyl ring, the 5-amino group, and the N1-acetic acid tether—is not incrementally modifiable without disproportionate loss of activity. SAR studies on chymase inhibitors established that the 2-phenyl substituent is indispensable for high inhibitory potency; its replacement with hydrogen or alkyl groups abolishes nanomolar-range activity [1]. Similarly, the 5-amino group is essential for maintaining potent HNE inhibition, as desamino derivatives showed reduced in vitro activity and loss of favorable oral profile [2]. The N1-acetic acid moiety provides a critical derivatization handle for amide coupling to P1 warhead moieties (e.g., α-ketooxadiazole, trifluoromethyl ketone), enabling modular assembly of target-selective inhibitors [3]. Simply selecting an alternative pyrimidine scaffold lacking any one of these three pharmacophoric elements results in compounds that fail to recapitulate the nanomolar potency, oral bioavailability, and multi-target versatility demonstrated by derivatives of this specific scaffold.

Quantitative Differentiators: 5-Amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic Acid vs. Closest Analogs and In-Class Alternatives


2-Phenyl Substituent Is Indispensable for High Chymase Inhibitory Potency vs. 2-H and 2-Alkyl Analogs

Systematic SAR studies on chymase inhibitors demonstrated that the 2-phenyl group on the pyrimidinone ring is indispensable for maintaining high inhibitory activity [1]. The most potent derivative 1h, bearing the 2-phenyl substitution, achieved a Ki of 0.0506 µM against human heart chymase, which is superior in potency to the parent peptidic inhibitor Val-Pro-Phe-CF3 [1]. In contrast, replacement of the 2-phenyl with non-aromatic or smaller substituents resulted in substantial or complete loss of chymase-inhibitory activity, as established through the structure-activity relationship analysis [1]. This demonstrates that the 2-phenyl group is not a peripheral substituent but a core pharmacophoric element.

Chymase inhibition Structure-activity relationship P2-P3 scaffold

5-Amino Group Is Required for Oral HNE Inhibitory Activity: Amino vs. Desamino Derivative Comparison

A comprehensive medicinal chemistry study synthesized and biologically evaluated both 5-amino-2-phenylpyrimidin-6-ones and their desamino derivatives for human neutrophil elastase (HNE) inhibition, assessing both in vitro activity and oral efficacy in an acute hemorrhagic assay [1]. The results established that only those compounds retaining the 5-amino group (compounds 11a-c,e,i-l(F), 11d,e,k(H), 21d,e,k(F), and 21d,e(H)) demonstrated a good oral profile [1]. Desamino derivatives, despite retaining the pyrimidinone core, failed to achieve comparable oral activity in the acute hemorrhagic model, highlighting the essential role of the 5-amino group for in vivo translation [1]. The clinical candidate RS-Mixture 3(H), which retains the 5-amino substitution, was selected based on oral potency, duration of action, and enzyme selectivity [1].

Neutrophil elastase Oral bioavailability Desamino SAR

Nonpeptidic Scaffold Enables Oral Bioavailability Superior to Peptidic Chymase Inhibitors

Derivatives of the 5-amino-6-oxo-2-phenyl-1-pyrimidinyl scaffold achieve oral bioavailability that peptidic chymase inhibitors cannot match. Pharmacokinetic studies in rats demonstrated that compound 2r (a pyrimidinone-containing nonpeptidic chymase inhibitor) exhibited slow oral absorption with a bioavailability (BA) of 19.3 ± 6.6% and an extended terminal half-life (t1/2) of 35.7 ± 13.3 hours [1]. In a parallel study, compound 2u achieved 17% oral bioavailability in rats and 32% in dogs [2]. These values represent a fundamental advantage over peptidic inhibitors like Val-Pro-Phe-CF3, which are rapidly degraded by proteases in vivo and lack meaningful oral exposure. The pyrimidinone scaffold confers metabolic stability that peptide-based P2-P3 mimetics cannot replicate.

Oral bioavailability Pharmacokinetics Nonpeptidic inhibitor

Safer Industrial-Scale Synthesis via Lossen Rearrangement vs. Explosion-Prone Curtius Route for the 5-Amino Scaffold

The industrial-scale preparation of the 5-amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid scaffold has historically relied on a Curtius rearrangement using diphenylphosphorylazide (DPPA), which poses a significant explosion risk on scale [1]. A superior synthetic method was developed utilizing a Lossen rearrangement instead, which avoids hazardous azide intermediates entirely . This improved route proceeds via the oxazolone intermediate 25, which reacts with N-substituted benzamidines to give the desired pyrimidinone 28a in 97% yield [1]. In contrast, the earlier approach using methyl N-Cbz hydroxymethylene glycinate (21) with N-substituted benzamidine 7a gave only 31% yield [1]. The Lossen-based route is therefore both safer and higher-yielding, with demonstrated yields of 95-97% across multiple aryl-substituted variants [1].

Process chemistry Lossen rearrangement Industrial safety

Multi-Target Scaffold Versatility: Clinically Validated Against Elastase, Chymase, and Serine Proteases

Unlike single-target pyrimidine scaffolds, the 5-amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid core has yielded drug candidates across multiple serine protease targets. This scaffold has produced ONO-6818 (Freselestat), a clinical-stage neutrophil elastase inhibitor with Ki = 12.2 nM and >100-fold selectivity over trypsin, proteinase-3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase . In parallel, the same scaffold produced chymase inhibitor 1h (Ki = 0.0506 µM) [1], anti-malarial serine protease inhibitors [2], and clinical-stage chymase inhibitor Y-40079 (Ki = 4.85 nM) [3]. This breadth of target engagement is not achieved by structurally similar scaffolds such as 2-alkyl-pyrimidinones or 4(3H)-pyrimidinone analogs, which lack the specific three-point pharmacophore required for serine protease P2-P3 pocket recognition.

Multi-target scaffold Serine protease Drug discovery platform

Optimal Use Cases for 5-Amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic Acid Based on Differential Evidence


Serine Protease Drug Discovery: Modular Assembly of Nonpeptidic Inhibitors via N1-Acetic Acid Derivatization

The N1-acetic acid moiety of CAS 439910-96-0 provides a direct handle for amide coupling to diverse P1 warhead moieties (e.g., α-keto-1,3,4-oxadiazole, trifluoromethyl ketone, difluoromethylene ketone). This modular strategy has yielded nanomolar inhibitors of HNE (ONO-6818, Ki = 12.2 nM) [1] and chymase (Y-40079, Ki = 4.85 nM) [2]. The free carboxylic acid form is immediately ready for coupling without deprotection steps, unlike N-Cbz or methyl ester intermediates that require additional synthetic manipulation [3]. For medicinal chemistry teams building serine protease inhibitor libraries, this scaffold provides a validated starting point where SAR is understood and clinical translation has been demonstrated.

Procurement for Multi-Project Platform Chemistry: One Scaffold, Multiple Therapeutic Programs

Organizations running multiple serine protease inhibitor programs can standardize on this scaffold to leverage shared synthetic intermediates, analytical methods, and SAR knowledge. The scaffold has been successfully deployed against HNE for COPD [1], chymase for heart failure [2], and serine proteases for malaria [3], eliminating the need to source and validate different scaffolds for each program. The existence of a high-yielding (97%), industrially safe synthetic route via Lossen rearrangement [3] further supports bulk procurement and in-house scale-up.

Replacement of Peptidic Inhibitor Scaffolds Where Oral Bioavailability Is Required

In programs where peptidic P2-P3 mimetics (e.g., Val-Pro-Phe-CF3) have demonstrated target engagement but failed due to lack of oral bioavailability, the 5-amino-6-oxo-2-phenyl-1-pyrimidinyl scaffold offers a direct nonpeptidic replacement. The scaffold has demonstrated oral bioavailability of 17-32% in rats and dogs [1], with extended half-lives (t1/2 up to 35.7 h) [1], while maintaining or exceeding the potency of peptidic comparators. This makes it the scaffold of choice for transitioning peptidic hits into orally bioavailable lead series.

Industrial Process Development and Scale-Up of Pyrimidinone-Based API Intermediates

For process chemistry teams tasked with scaling pyrimidinone-based drug candidates, the 4-ethoxymethylene-5-oxazolone route to this scaffold achieves 95-97% cyclization yields without the explosion hazard associated with Curtius rearrangement-based routes [1]. This route uses commodity reagents (hippuric acid, benzamidine derivatives) and avoids azide chemistry, making it suitable for multi-kilogram production. The patent literature explicitly identifies this scaffold as the key intermediate for enzyme inhibitor manufacturing [2], positioning it as a strategic procurement item for CMC development.

Quote Request

Request a Quote for 5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.